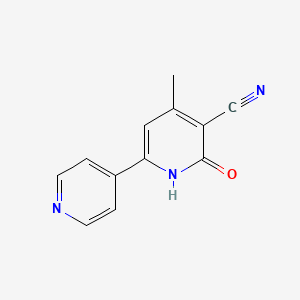
4-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-oxo-1,6-dihydro-2,4’-bipyridine-5-carbonitrile typically involves the reaction of 2-methyl-3-cyano-4(3H)-pyridone with 4-chloropyridine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-oxo-1,6-dihydro-2,4’-bipyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as N-oxides, reduced bipyridines, and substituted bipyridines .
Scientific Research Applications
4-Methyl-6-oxo-1,6-dihydro-2,4’-bipyridine-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying the behavior of bipyridine derivatives.
Biology: It serves as a tool in studying cellular signaling pathways involving cGMP.
Mechanism of Action
The compound exerts its effects by inhibiting phosphodiesterase type III (PDE III), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in enhanced cardiac contractility and vasodilation. The primary molecular targets are the PDE III enzymes in cardiac and vascular tissues .
Comparison with Similar Compounds
Similar Compounds
Amrinone: Another PDE III inhibitor with similar pharmacological effects but different chemical structure.
Enoximone: A PDE III inhibitor used in similar clinical settings.
Cilostazol: A PDE III inhibitor with additional antiplatelet effects.
Uniqueness
4-Methyl-6-oxo-1,6-dihydro-2,4’-bipyridine-5-carbonitrile is unique due to its high selectivity for PDE III and its potent inotropic and vasodilatory effects, making it particularly effective in acute heart failure management .
Properties
Molecular Formula |
C12H9N3O |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
4-methyl-2-oxo-6-pyridin-4-yl-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H9N3O/c1-8-6-11(9-2-4-14-5-3-9)15-12(16)10(8)7-13/h2-6H,1H3,(H,15,16) |
InChI Key |
WQKKJQNHUUZDLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)NC(=C1)C2=CC=NC=C2)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-Imidazo[4,5-b]pyridin-2-yl)-2,6-dimethoxyphenol](/img/structure/B8631846.png)
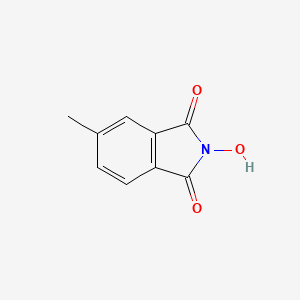
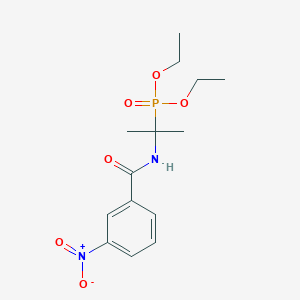
![4-[(3-Chloropropyl)sulfanyl]-2-nitroaniline](/img/structure/B8631861.png)
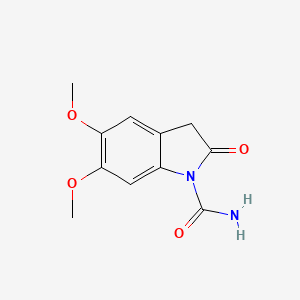

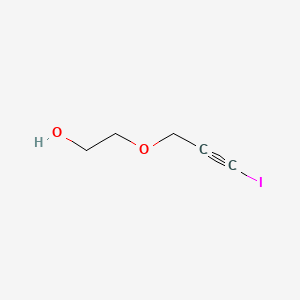
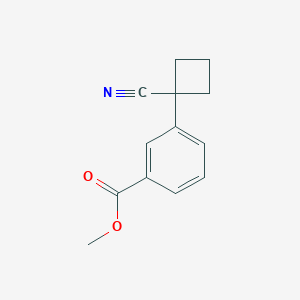
![Pyrido[4,3-d]pyrimidine-4,7-diamine,n4-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B8631914.png)
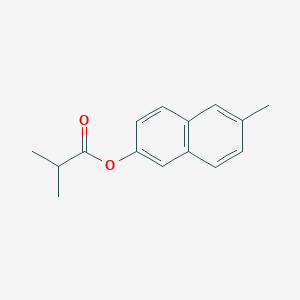
![2-[4-(pyrrolidin-1-yl)phenyl]ethan-1-ol](/img/structure/B8631932.png)
![2-{4-[4-(Trifluoromethyl)phenoxy]phenoxy}propanenitrile](/img/structure/B8631942.png)
![4-[(2,4-Dichlorophenyl)methoxy]-3-nitropyridine](/img/structure/B8631945.png)
